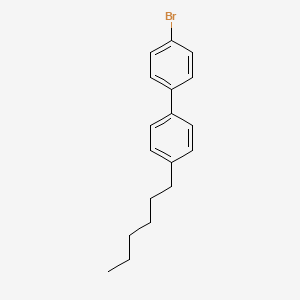

4-Bromo-4'-hexyl-1,1'-biphenyl

Descripción

4-Bromo-4'-hexyl-1,1'-biphenyl (CAS: ST02218, C₁₈H₂₁Br, MW 333.27 g/mol) is a brominated biphenyl derivative featuring a hexyl chain at the 4'-position. It belongs to a class of compounds widely used as intermediates in liquid crystal displays (LCDs) and organic electronics due to their mesogenic properties. The hexyl chain enhances solubility in organic solvents and modulates phase transitions, making it critical for tuning material properties in optoelectronic applications.

Propiedades

Número CAS |

63619-60-3 |

|---|---|

Fórmula molecular |

C18H21B |

Peso molecular |

317.3 g/mol |

Nombre IUPAC |

1-bromo-4-(4-hexylphenyl)benzene |

InChI |

InChI=1S/C18H21Br/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19)14-12-17/h7-14H,2-6H2,1H3 |

Clave InChI |

DXHAFXQUSNQAQI-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br |

SMILES canónico |

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Alkyl Chain Variants

Compounds with varying alkyl chain lengths at the 4'-position are synthesized to optimize liquid crystal behavior. Key examples include:

Key Observations :

Functional Group Substitutions

Substituents at the 4- and 4'-positions significantly alter reactivity and physical properties:

Halogenated Derivatives

Comparison :

- Bromine at the 4-position (as in 4-Bromo-4'-hexyl-1,1'-biphenyl) enhances electrophilicity for Suzuki-Miyaura couplings, whereas iodine (e.g., 4'-bromo-3-iodo derivative) facilitates Ullmann-type reactions.

Electron-Donating/Withdrawing Groups

Comparison :

Liquid Crystal Precursors

4-Bromo-4'-hexyl-1,1'-biphenyl is a key intermediate for synthesizing 4-alkyl-4'-cyanobiphenyls, a staple in LCDs. Longer alkyl chains (hexyl vs. pentyl) lower clearing points, enabling room-temperature operation.

Catalytic Reactions

The methoxy derivative (4-bromo-4'-methoxy-1,1'-biphenyl) exhibits regioselectivity in platinum-catalyzed arylations, yielding 3-bromo-4'-methoxy isomers as major products. In contrast, the hexyl analog’s steric bulk may hinder such selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.